

# GSK-LSD1 rel-N-[(1R 2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Gsk-Isd1**

Cat. No.: S005651

[Get Quote](#)

## Chemical and Physical Properties

The table below summarizes the core chemical and physical data for **GSK-LSD1** and its common salt form.

| Property                | GSK-LSD1 (Free Base)                                         | GSK-LSD1 Dihydrochloride                                                 |
|-------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|
| Chemical Name           | rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine [1] [2] | rel-N-[(1R,2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride [2] |
| Catalog/Alternate Names | GSK-LSD1, GSK-LSD1 (trans-racemic) [3]                       | GSK LSD 1 dihydrochloride, GSK-LSD1 di-HCl [3] [2]                       |
| CAS Number              | 1431368-48-7 [4] [1]                                         | 2102933-95-7 [2]                                                         |
| Molecular Formula       | C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> [4] [3]       | C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> .2HCl [2]                 |
| Molecular Weight        | 216.32 g/mol [4]                                             | 289.24 g/mol (for the di-HCl salt) [2]                                   |
| Purity                  | -                                                            | ≥98% (HPLC) [1] [2]                                                      |
| Physical Form           | -                                                            | White to beige powder [1]                                                |

| Property   | GSK-LSD1 (Free Base) | GSK-LSD1 Dihydrochloride                                                            |
|------------|----------------------|-------------------------------------------------------------------------------------|
| Solubility | -                    | Soluble to 100 mM in water and to 100 mM in DMSO [2]; 20 mg/mL in water (clear) [1] |
| Storage    | -                    | Store at +2°C to +8°C [1] [2]                                                       |

## Biological Activity and Selectivity

**GSK-LSD1** is recognized as a potent, selective, and irreversible mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [3] [5].

| Activity & Selectivity Parameter     | Value              | Context / Assay                                                                                       |
|--------------------------------------|--------------------|-------------------------------------------------------------------------------------------------------|
| Potency (IC <sub>50</sub> )          | 16 nM [3] [2]      | Inhibition of LSD1 demethylase activity.                                                              |
| Selectivity                          | >1000-fold [3] [2] | Selective over closely related FAD-dependent enzymes like LSD2, MAO-A, and MAO-B.                     |
| Cellular Potency (EC <sub>50</sub> ) | < 5 nM [3]         | Average EC <sub>50</sub> for inducing gene expression changes and inhibiting cancer cell line growth. |
| In Vivo Efficacy (Metabolic Studies) | 500 µg/kg [6]      | Daily intraperitoneal injection dose in mouse models of obesity.                                      |

## Key Experimental Applications and Protocols

**GSK-LSD1** is utilized across diverse research areas, from oncology to metabolic disease. The following section details specific experimental contexts and protocols cited in the literature.

### Acute Myeloid Leukemia (AML) Differentiation Studies

A prominent 2025 *Nature* study detailed a synergistic drug combination for AML differentiation therapy [5].

- **Objective:** To investigate the synergistic effect of LSD1 inhibition and WNT pathway modulation on inducing differentiation in AML cell lines and primary cells.
- **Cell Lines:** A diverse panel of human AML cell lines and primary human AML cells.
- **Inhibitors Used:**
  - **LSD1i: GSK-LSD1** (or other inhibitors like Bomedemstat/IMG-7289).
  - **GSK3i:** LY2090314 or 9-ING-41 (GSK3 inhibitors that stabilize  $\beta$ -catenin).
- **Key Workflow:**
  - **Cell Treatment:** Cells are treated with low doses of **GSK-LSD1** (e.g., 50 nM) and a GSK3 inhibitor.
  - **Differentiation Assessment (5 days):** Differentiation is measured via:
    - Flow cytometry for surface markers CD11b and Gr-1.
    - Morphological analysis of mature cells.
  - **Functional Assays:**
    - **Proliferation:** Dose-response curves to calculate synergy (e.g., reduction in  $EC_{50}$  of LY2090314 when combined with **GSK-LSD1**).
    - **Clonogenic/Self-Renewal Assays:** Cells are plated for colony formation. For serial replating assays, cells from the first plating are harvested, washed, and re-plated without drugs to assess long-term loss of self-renewal.
- **In Vivo Model:** A syngeneic HOXA9–MEIS1 retroviral transplant mouse model. Combo treatment significantly reduced tumor burden and extended lifespan [5].

This combination rewires transcriptional programs, co-opting the WNT pathway to promote differentiation instead of self-renewal. The following diagram illustrates the core mechanistic workflow.



[Click to download full resolution via product page](#)

## Metabolic Disease Studies

A 2022 study in *Diabetes* explored the role of systemic LSD1 inhibition in obesity and related metabolic complications [6].

- **Objective:** To test the effect of **GSK-LSD1** on metabolic remodeling in mouse models of obesity.
- **In Vivo Model:** db/db mice and diet-induced obese C57BL/6J mice.
- **Dosing Protocol:**
  - **Compound:** **GSK-LSD1** dihydrochloride (SML1072 from Sigma-Aldrich).

- **Dose & Route:** 500 µg/kg via intraperitoneal injection.
- **Frequency:** Daily.
- **Control:** Vehicle (0.9% NaCl).
- **Key Metabolic Phenotyping Tests:**
  - **Glucose Tolerance Test (GTT):** Mice fasted for 5 hours, orally gavaged with glucose (2 mg/g body weight). Plasma glucose measured at baseline, 15, 30, 60, 90, and 120 minutes.
  - **Insulin Tolerance Test (ITT):** Fasted mice injected with insulin (0.8–2.0 units/kg i.p.), with glucose monitoring.
  - **Pyruvate Tolerance Test (PTT):** Overnight-fasted mice injected with pyruvate (1 mg/g i.p.), with glucose monitoring.
  - **Tissue Insulin Signaling:** Mice fasted overnight, stimulated with insulin (2.0 units/kg i.p.), and tissues (WAT, liver, muscle) harvested 15 minutes post-injection for Western blot analysis of insulin pathway proteins.
- **Key Findings:** **GSK-LSD1** reduced food intake, body weight, ameliorated NAFLD, and improved systemic insulin sensitivity, with white adipose tissue identified as a primary site of insulin sensitization [6].

## Therapeutic Potential and Research Relevance

The research highlights **GSK-LSD1**'s potential in two primary therapeutic areas:

- **Oncology:** Primarily in **Acute Myeloid Leukemia (AML)**, where it can induce differentiation and, in combination with GSK3 inhibitors, force terminal maturation of leukemic blasts, reduce tumor burden, and extend survival in preclinical models [5]. Its role is also being explored in other cancer types, including efforts to disrupt its scaffolding function in protein-protein interactions [7].
- **Metabolic Disease:** As an intervention for **obesity, type 2 diabetes, and NAFLD**. Studies show it can reverse diet-induced weight gain, improve glycemic control, and reduce liver fat, with effects not solely due to reduced food intake [6].

## Important Research-Use-Only Note

It is critical to emphasize that **GSK-LSD1** is **strictly for research use** and is not for sale to patients. This is explicitly stated by all suppliers and research consortia [4] [3] [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. GSK-LSD1 98 (HPLC) CAS 1431368-48-7 [sigmaaldrich.com]
2. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors [rndsystems.com]
3. GSK-LSD1 [thesgc.org]
4. GSK-LSD1 | LSD1 Inhibitor [medchemexpress.com]
5. Perturbing LSD1 and WNT rewires transcription to ... [nature.com]
6. Systemic LSD1 Inhibition Prevents Aberrant Remodeling of ... [pmc.ncbi.nlm.nih.gov]
7. Comparative analysis for optimal LSD1 inhibitors ... [sciencedirect.com]

To cite this document: Smolecule. [GSK-LSD1 rel-N-[(1R 2S)-2-phenylcyclopropyl]-4-piperidinamine dihydrochloride]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b005651#gsk-bsd1-rel-n-1r-2s-2-phenylcyclopropyl-4-piperidinamine-dihydrochloride>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)